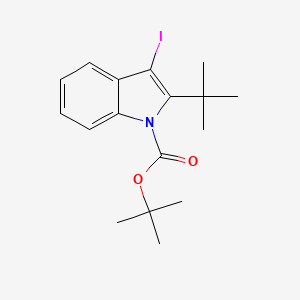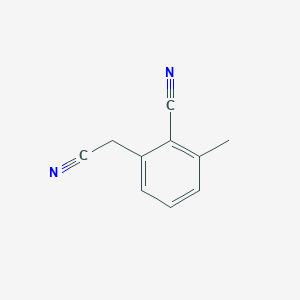
2-(Cyanomethyl)-6-methylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyanomethyl)-6-methylbenzonitrile is an organic compound with the molecular formula C10H8N2. It is characterized by the presence of a cyanomethyl group and a methyl group attached to a benzonitrile ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Cyanomethyl)-6-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with acetone cyanohydrin in the presence of a base such as N-methylmorpholine . The reaction is typically carried out in a solvent like n-hexanes at room temperature for about an hour.
Industrial Production Methods
Industrial production of this compound often involves the use of more scalable and efficient methods. One such method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under solvent-free conditions . This method is advantageous due to its simplicity and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyanomethyl)-6-methylbenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in substitution reactions, where the cyanomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Cyanomethyl)-6-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of various fine chemicals and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(Cyanomethyl)-6-methylbenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it can interact with proteins such as tubulin, disrupting microtubule function and leading to cell cycle arrest . This interaction is crucial for its potential anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Cyanomethyl)benzonitrile
- 4-(Cyanomethyl)benzonitrile
- 2-Cyanomethyl-2-chloroisonicotinamide
Uniqueness
2-(Cyanomethyl)-6-methylbenzonitrile is unique due to the presence of both a cyanomethyl and a methyl group on the benzonitrile ring. This structural feature imparts distinct reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C10H8N2 |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
2-(cyanomethyl)-6-methylbenzonitrile |
InChI |
InChI=1S/C10H8N2/c1-8-3-2-4-9(5-6-11)10(8)7-12/h2-4H,5H2,1H3 |
InChI-Schlüssel |
DGHRCBAZUBRRPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)CC#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


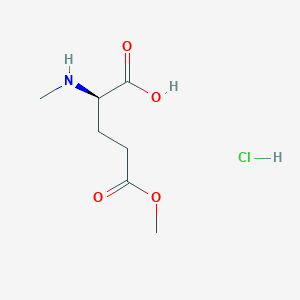
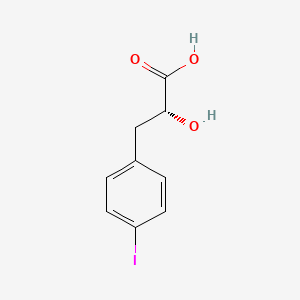
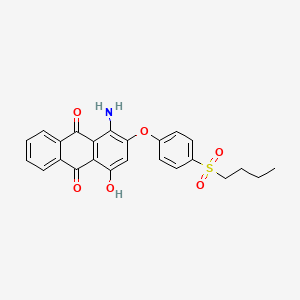
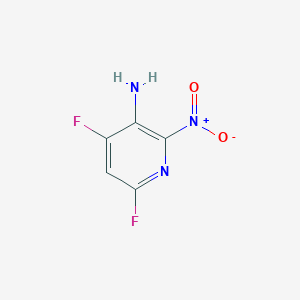

![Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester](/img/structure/B13136213.png)
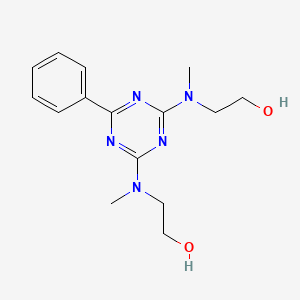
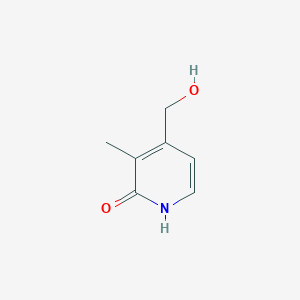
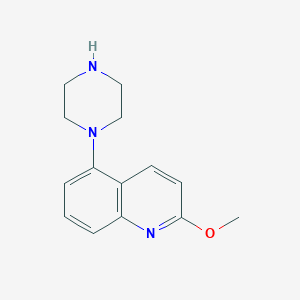
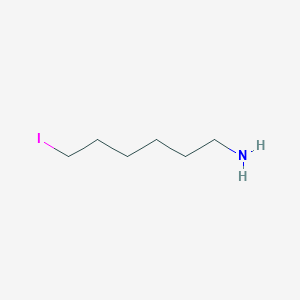
![3-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B13136241.png)
![10,10-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B13136245.png)
![8-[Acetyl(9H-fluoren-2-yl)amino]-2'-deoxyadenosine](/img/structure/B13136255.png)
